molecular formula C24H42CaO24 B1244560 Calcium lactobionate CAS No. 5001-51-4

Calcium lactobionate

Cat. No.: B1244560
CAS No.: 5001-51-4
M. Wt: 754.7 g/mol
InChI Key: RHEMCSSAABKPLI-SQCCMBKESA-L
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Description

Calcium lactobionate is a calcium salt of lactobionic acid, which is a disaccharide formed from gluconic acid and galactose. It is commonly used as a food additive and stabilizer. The compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .

Biochemical Analysis

Biochemical Properties

Calcium lactobionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a stabilizer in biochemical assays, ensuring the integrity of enzymes and proteins during reactions . It also interacts with calcium-binding proteins, which are crucial for maintaining cellular calcium homeostasis . The nature of these interactions is primarily ionic, where calcium ions from this compound bind to negatively charged sites on proteins and enzymes, stabilizing their structure and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in maintaining calcium homeostasis within cells, which is essential for proper cell function . This compound can modulate cell signaling pathways by acting as a calcium source, which is necessary for the activation of certain signaling cascades . Additionally, it can influence gene expression by regulating the activity of calcium-dependent transcription factors . In terms of cellular metabolism, this compound supports mitochondrial function by providing calcium ions necessary for mitochondrial enzyme activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound exerts its effects by binding to calcium-binding proteins and enzymes, thereby modulating their activity . It can activate or inhibit enzymes depending on the specific biochemical context. For example, this compound can activate calmodulin, a calcium-binding protein that regulates various cellular processes . Additionally, it can influence gene expression by binding to calcium-responsive elements in the promoter regions of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its stability, which ensures consistent results in biochemical assays . Over extended periods, this compound can undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining calcium homeostasis and supporting mitochondrial function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively replenish calcium levels without causing adverse effects . At high doses, it can lead to hypercalcemia, which can cause toxic effects such as kidney damage and impaired cardiac function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lactase and lactate dehydrogenase, which are involved in the metabolism of lactose and lactate . This compound can also affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels . Additionally, it can influence the overall metabolic state of cells by providing calcium ions necessary for various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via calcium channels and transporters, such as the calcium-sensing receptor . Once inside the cell, this compound can bind to calcium-binding proteins, which facilitate its distribution to various cellular compartments . This distribution is crucial for maintaining calcium homeostasis and supporting cellular functions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound are dependent on its localization, as it can modulate the activity of enzymes and proteins within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium lactobionate can be synthesized through the oxidation of lactose using bromine water in the presence of calcium carbonate. The reaction produces lactobionic acid, which is then neutralized with calcium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by fermenting lactose with specific microorganisms such as Pseudomonas taetrolens. The fermentation process is optimized by controlling pH and temperature, and the product is recovered using ethanol precipitation and ion-exchange chromatography .

Chemical Reactions Analysis

Types of Reactions: Calcium lactobionate primarily undergoes oxidation and reduction reactions. It is stable under acidic and alkaline conditions but can degrade in the presence of strong oxidizing agents like hydrogen peroxide .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide can oxidize this compound, leading to the formation of lactobiono-δ-lactone.

    Reduction: Reducing agents like sodium borohydride can reduce lactobionic acid back to lactose.

Major Products:

    Oxidation: Lactobiono-δ-lactone

    Reduction: Lactose

Scientific Research Applications

Calcium lactobionate has a wide range of applications in various fields:

Comparison with Similar Compounds

  • Sodium lactobionate
  • Potassium lactobionate
  • Lactobionic acid

Comparison: Calcium lactobionate is unique due to its high solubility and stability in aqueous solutions. Unlike sodium and potassium lactobionates, it provides additional calcium ions, which are beneficial for various biological processes. Lactobionic acid, while similar in structure, lacks the stabilizing calcium ion, making this compound more effective in applications requiring metal ion stabilization .

Properties

CAS No.

5001-51-4

Molecular Formula

C24H42CaO24

Molecular Weight

754.7 g/mol

IUPAC Name

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate

InChI

InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;/m11./s1

InChI Key

RHEMCSSAABKPLI-SQCCMBKESA-L

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2]

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2]

5001-51-4

Related CAS

96-82-2 (Parent)

Synonyms

calcium lactobionate anhydrous
copper lactobionate
ferric lactobionate
lactobionate
lactobionic acid
lactobionic acid, calcium salt (2:1)
lactobionic acid, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Calcium lactobionate can be produced via various methods:

  • Electrolysis: Electrolytic oxidation of lactose using bromine as a mediator has been shown to efficiently produce this compound []. This method allows for control over reaction parameters like electrolyte concentration and current density.
  • Bioconversion: Several bacterial species, including Burkholderia cepacia [, ] and Bacillus spp. [], demonstrate the ability to convert lactose to this compound. This enzymatic approach utilizes microorganisms with lactose-oxidizing activity.
  • Chemical Synthesis: this compound can be synthesized chemically using bromine water in the presence of a buffering salt like barium benzoate []. This method enables the rapid oxidation of lactose and reduces complications from hydrolysis.

ANone: this compound finds use in diverse fields:

  • Pharmaceuticals: The compound serves as a source of calcium in pharmaceutical preparations and has been investigated for its potential sedative effects in combination with calcium bromide [].
  • Food Industry: Although regulations surrounding lactobionic acid in food vary, this compound has potential as an antioxidant, chelator, and moisturizer in food products [].

ANone: The molecular formula of this compound is Ca(C12H21O12)2. Its molecular weight is 898.88 g/mol.

A: Research indicates that this compound acts as a cryoprotectant, enhancing the stability of substances during freeze-drying. Studies show its protective effects on the foot-and-mouth disease virus [], highlighting its potential in preserving biological materials.

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